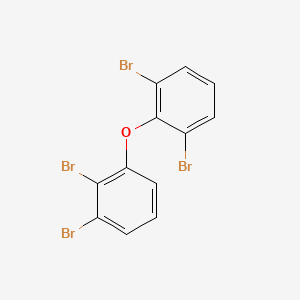

2,2',3,6'-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-(2,6-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUUKJRFSKCMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879872 | |

| Record name | BDE-46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-22-4 | |

| Record name | 2,2',3,6'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,6'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H17Z96NRJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Long Range Transport of Tetrabromodiphenyl Ether Congeners

Primary Environmental Sources and Release Pathways

The introduction of tetrabromodiphenyl ethers into the environment is predominantly a result of human activities. nih.gov These compounds are not known to occur naturally, with the exception of some marine organisms that can produce certain forms of PBDEs. sacredheart.edu

Historically, the primary source of tetrabromodiphenyl ethers was through their production and incorporation into various products. epa.gov Commercial PBDE mixtures, such as PentaBDE, were used extensively in the manufacturing of electronics, textiles, and polyurethane foams for furniture and vehicles. epa.govresearchgate.net Since PBDEs are additive flame retardants, meaning they are physically mixed with the polymer rather than chemically bound, they can be released into the environment throughout the product's lifecycle. researchgate.net This release can occur during the manufacturing process itself, through volatilization from consumer products during their use, and from the wear and tear of these products. sacredheart.edu

Detailed analyses of commercial PBDE mixtures have identified numerous individual congeners. For instance, a study of six common technical flame-retardant mixtures identified 39 different PBDEs. osti.govresearchgate.net While this highlights the complexity of these mixtures, specific data on the inclusion of 2,2',3,6'-tetrabromodiphenyl ether in these commercial products is not available.

A significant and ongoing source of tetrabromodiphenyl ether release is from waste streams and the recycling of materials containing these compounds. sacredheart.edu Products treated with PBDEs, such as electronic waste (e-waste) and discarded furniture, end up in landfills where the compounds can leach into the surrounding environment. nih.gov

The recycling process for e-waste can also lead to the release of PBDEs. nih.gov Furthermore, the recycling of plastics containing PBDEs can result in the contamination of new products, including those not intended to be flame retardant. iaea.org This creates a cycle of contamination where these persistent chemicals are reintroduced into the consumer market and the environment.

Spatiotemporal Distribution in Global Environmental Compartments

Once released, tetrabromodiphenyl ethers can be transported over long distances and have been detected in various environmental compartments across the globe, including in remote regions like the Arctic. nih.govshawinstitute.org Their distribution is influenced by their physicochemical properties, such as their low water solubility and tendency to bind to particles.

The atmosphere is a key pathway for the long-range transport of the less brominated PBDEs, including tetrabromodiphenyl ethers. ospar.org These compounds can volatilize from their sources and be carried by air currents over vast distances. They can then be deposited in new locations through wet and dry deposition. nih.gov Modeling studies have shown that while higher brominated congeners like BDE-209 have a more limited transport potential due to their tendency to deposit with aerosol particles, episodic transport events during dry periods could still carry them over long distances. nih.gov

In aquatic environments, tetrabromodiphenyl ethers exhibit a strong tendency to partition from the water column to suspended particles and sediments due to their hydrophobic nature. nih.gov This makes sediments a significant sink and long-term reservoir for these compounds. nih.govnih.gov Studies have detected various PBDE congeners in surface water, with concentrations generally being low. epa.gov However, due to their persistence, even low concentrations in water can lead to significant accumulation in sediments and aquatic organisms over time.

A study of surface waters across China found that the concentration of BDE-47 was generally lower than that of the more heavily brominated BDE-209. sacredheart.edu This highlights the different environmental behaviors of various PBDE congeners.

Tetrabromodiphenyl ethers can accumulate in terrestrial ecosystems through atmospheric deposition and the application of contaminated sewage sludge to land. nih.govnih.gov Once in the soil, they are likely to be strongly absorbed due to their lipophilicity and persistence. nih.gov

Studies have shown that plants can take up PBDEs from the soil, providing a pathway for these contaminants to enter the terrestrial food web. For instance, research on mangrove species demonstrated the uptake of BDE-47 from contaminated soil. While direct data for this compound is lacking, the general behavior of its congeners suggests a potential for accumulation in soil and vegetation.

Data Tables

Due to the lack of specific data for this compound, the following tables present general information on the detection of tetrabromodiphenyl ether congeners in various environmental matrices.

Table 1: General Occurrence of Tetrabromodiphenyl Ether Congeners in Environmental Compartments

| Environmental Compartment | Predominant Tetrabromodiphenyl Ether Congener Detected | General Findings |

| Atmosphere | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Subject to long-range atmospheric transport. researchgate.netnih.gov |

| Aquatic Systems (Water) | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Generally found in low concentrations in the water column. sacredheart.eduepa.gov |

| Aquatic Systems (Sediment) | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) and other PBDEs | Sediments act as a major sink for PBDEs. nih.govnih.gov |

| Terrestrial Systems (Soil) | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) and other PBDEs | Accumulates in soil from atmospheric deposition and sludge application. nih.govnih.gov |

| Biota | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Bioaccumulates in various organisms, including fish and marine mammals. nih.govnih.gov |

Modeling Approaches for Environmental Fate and Transport of this compound (BDE-49)

The environmental behavior of this compound (BDE-49) is frequently assessed using a variety of mathematical models to predict its distribution, persistence, and potential for long-range movement. These models are essential tools for understanding how this compound partitions among different environmental compartments such as air, water, soil, and biota.

Multimedia environmental fate models are a primary tool for evaluating the environmental destiny of BDE-49. These models, which can range in complexity, are built on the principle of mass balance, tracking the chemical's movement and transformation within a defined "unit world" or a geographically explicit environment. researchgate.netacs.org The core of these models involves integrating the chemical's specific physicochemical properties with the characteristics of the environmental compartments to forecast its behavior. nih.gov

Several established multimedia models have been used to assess persistent organic pollutants (POPs) like PBDEs and are applicable to BDE-49. These include:

Fugacity-Based Models (Level I, II, and III): These models use the concept of fugacity, or the "escaping tendency" of a chemical, to predict its partitioning between phases at equilibrium (Level I and II) and under non-equilibrium, steady-state conditions that include advective transport and degradation processes (Level III). nih.gov Models like the Equilibrium Criterion (EQC) model fall into this category. osti.gov

Geographically-Explicit Global and Regional Models: Models such as the Berkeley-Trent (BETR) Global multimedia contaminant fate model and Globo-POP are used to simulate the fate and transport of contaminants on a larger scale. escholarship.orgacs.org These models divide the world or a region into interconnected grid cells and use environmental data to predict chemical movement and concentrations across vast distances.

Long-Range Transport Potential (LRTP) Screening Models: Tools like the OECD Pov and LRTP Screening Tool, ELPOS, TaPL3, and Chemrange are specifically designed to calculate metrics that indicate a chemical's potential to travel far from its source. escholarship.orgacs.orgnih.gov These models compute indicators such as the Characteristic Travel Distance (CTD), which is the distance at which the concentration in a mobile medium (like air) has decreased to 1/e (about 37%) of its initial value. nih.govresearchgate.net

The accuracy of these models is highly dependent on the quality of the input data. Key parameters required for modeling the environmental fate of BDE-49 are its physicochemical properties and degradation rates in various media. While specific experimental data for BDE-49 can be scarce, values are often estimated using Quantitative Structure-Property Relationship (QSPR) models or extrapolated from data for other tetrabromodiphenyl ether congeners. nih.gov

Table 1: Key Physicochemical and Degradation Parameters for Modeling the Environmental Fate of BDE-49 This table presents the types of input parameters required by multimedia environmental fate models. The values for related congeners are provided for illustrative purposes, as specific, consolidated experimental data for BDE-49 can vary across studies.

| Parameter | Description | Relevance to Modeling |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Influences diffusion rates and gravitational settling. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Determines the tendency of the compound to volatilize into the atmosphere. |

| Water Solubility | The maximum concentration of the compound that can dissolve in water. | Affects partitioning into the aquatic phase and bioavailability. |

| Log Kow (Octanol-Water Partition Coefficient) | The ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium. | Indicates the tendency of the compound to partition into organic matter and bioaccumulate in fatty tissues. |

| Log Koa (Octanol-Air Partition Coefficient) | The ratio of a chemical's concentration in octanol versus air at equilibrium. | Crucial for understanding partitioning between the atmosphere and environmental surfaces like soil and vegetation. |

| Half-life in Air (t1/2) | The time required for half of the chemical to be removed from the atmosphere, typically by reaction with hydroxyl (OH) radicals. | A primary determinant of long-range atmospheric transport potential. |

| Half-life in Water (t1/2) | The time for half of the chemical to be degraded in water via processes like photolysis and biodegradation. | Determines persistence in aquatic systems. |

| Half-life in Soil/Sediment (t1/2) | The time for half of the chemical to be degraded in soil or sediment. | Indicates the compound's persistence in terrestrial and benthic environments, which often act as sinks. |

Modeling studies consistently show that lower-brominated PBDEs, a category that includes BDE-49, possess a higher potential for long-range transport compared to their more heavily brominated counterparts. researchgate.netescholarship.orgacs.org This is because they are generally more volatile and have longer atmospheric half-lives. The models predict that once released into the environment, BDE-49 will partition between the atmosphere, where it can be transported over long distances, and deposition to soil and water. nih.gov Its high lipophilicity (indicated by a high Log Kow) suggests it will adsorb strongly to organic matter in soil and sediment, making these compartments potential long-term sinks. nih.gov

The outputs from these models provide valuable insights into the environmental behavior of BDE-49, helping to explain its presence in remote regions far from direct sources. It is important to note that the formation of BDE-49 from the environmental degradation (debromination) of higher brominated congeners, like BDE-99, is a significant pathway that models must consider to accurately predict its concentrations. nih.govacs.orgresearchgate.net

Table 2: Illustrative Outputs from Multimedia Environmental Fate Models for Tetrabromodiphenyl Ethers This table shows typical outputs generated by environmental fate models. The values are illustrative and represent the type of data produced for lower-brominated PBDEs like BDE-49.

| Model Output Metric | Description | Typical Finding for Lower-Brominated PBDEs |

|---|---|---|

| Environmental Partitioning (%) | The predicted percentage of the chemical's total mass found in each environmental compartment (air, water, soil, sediment) at steady state. | Significant partitioning to soil and sediment due to high Kow, with a smaller but important fraction remaining in the atmosphere enabling transport. |

| Overall Persistence (Pov) | The overall lifetime of a chemical in the total multimedia environment. | Considered persistent, with half-lives in the range of months to years, depending on the degradation rates used in the model. |

| Characteristic Travel Distance (CTD) | A measure of the distance a chemical can travel in a mobile medium (air or water) before its concentration is significantly reduced. | LRTP comparable to that of well-known POPs like PCBs, indicating a high potential to reach remote areas. escholarship.orgacs.org |

| Transfer Efficiency (TE) | The fraction of the chemical emitted to the atmosphere that is deposited to the surface of a remote polar region. | Higher for lower-brominated congeners compared to higher-brominated ones, suggesting more efficient transport to and deposition in arctic environments. |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound this compound that adheres to the specified outline.

The requested analysis, covering detailed aspects of bioaccumulation, trophic transfer, and environmental biotransformation, requires specific quantitative data and research findings for this particular compound. However, the vast majority of existing research on tetrabromodiphenyl ethers focuses almost exclusively on the congener 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), due to its prevalence in commercial mixtures and in the environment. mdpi.comoup.comnih.govnih.gov

Searches for specific data points such as Bioconcentration Factors (BCF), Bioaccumulation Factors (BAF), Trophic Magnification Factors (TMF), and defined biodegradation pathways for this compound (also referred to as BDE-45 or PBDE-45) did not yield the necessary information to populate the requested sections and subsections with scientifically accurate and thorough content. While general principles of bioaccumulation and trophic transfer of Polybrominated Diphenyl Ethers (PBDEs) are well-documented, providing this general information would not meet the explicit requirement to focus solely on this compound. researchgate.netpops.intresearchgate.netresearchgate.netnih.gov

Therefore, due to the lack of specific scientific data for this compound in the public domain, this request cannot be fulfilled at this time. Further scientific investigation focusing specifically on this congener would be required to generate the detailed article as outlined.

Bioaccumulation, Trophic Transfer, and Environmental Biotransformation

Environmental Biotransformation and Biodegradation Pathways in Non-Human Organisms and Media

Microbial Degradation in Soil and Aquatic Environments

There is a significant body of research on the microbial degradation of PBDEs, which indicates that both anaerobic and aerobic microorganisms can transform these compounds. nih.govnih.gov Anaerobic reductive debromination is a key process where bacteria remove bromine atoms, typically leading to the formation of lower brominated congeners. nih.govnih.gov Studies on mixed microbial cultures from sediments and soils have demonstrated the debromination of higher brominated PBDEs to various products, including tetra-BDEs. nih.govnih.gov For instance, anaerobic bacteria from different environments have been shown to debrominate octa-BDE mixtures, producing a range of less-brominated congeners. nih.gov Similarly, aerobic bacteria, such as certain Pseudomonas and Rhodococcus species, have been shown to transform some PBDE congeners. nih.govmdpi.com

However, these studies often use commercial PBDE mixtures or focus on dominant congeners like BDE-47 and BDE-209 (decabromodiphenyl ether). nih.govresearchgate.net While the formation of tetrabromodiphenyl ethers is sometimes reported as a degradation product of more highly brominated compounds, the specific isomer is often not identified. researchgate.netNo specific data detailing the microbial degradation rates, pathways, or the identity of microbial species capable of degrading 2,2',3,6'-tetrabromodiphenyl ether (BDE-51) in soil or aquatic environments were found in the provided search results.

Plant Uptake and Metabolic Transformation

The uptake and metabolism of contaminants by plants, a process central to phytoremediation, is an area of active research. Studies have shown that some plants can absorb certain PBDE congeners from soil or water. nih.gov For example, research on decabromodiphenyl ethane (B1197151) (DBDPE), an alternative to BDE-209, showed uptake by roots and leaves in vegetables, although translocation within the plant was limited. nih.gov General plant metabolism involves complex enzyme-driven pathways to transform foreign compounds (xenobiotics). nih.govmdpi.com

Despite the general understanding of plant physiology and metabolism, specific research on the uptake, translocation, and metabolic transformation of this compound (BDE-51) in any plant species is not available in the search results. The existing literature on plant interactions with PBDEs focuses on other, more common, congeners.

Debromination Mechanisms and Metabolite Formation (e.g., hydroxylation, lower brominated congeners)

The transformation of PBDEs in organisms and the environment can occur through various mechanisms, primarily debromination and hydroxylation. Reductive debromination by anaerobic microbes is a significant pathway that creates lower brominated congeners, which can have different toxicity and bioaccumulation potentials than the parent compound. nih.govfrontiersin.org

Hydroxylation, often mediated by cytochrome P450 enzymes in organisms, is another key metabolic process. This reaction adds a hydroxyl (-OH) group to the molecule, forming hydroxylated PBDEs (OH-PBDEs). nih.govnih.gov Studies on BDE-47 have identified several hydroxylated metabolites, such as 5-OH-BDE-47 and 6-OH-BDE-47. nih.govresearchgate.net Cleavage of the ether bond can also occur, leading to the formation of brominated phenols. researchgate.net

These metabolic processes are highly dependent on the specific structure of the PBDE congener, including the number and position of the bromine atoms. However, no studies were found that specifically detail the debromination mechanisms, the positions from which bromine atoms are removed, or the specific hydroxylated and/or lower brominated metabolites formed from this compound (BDE-51).

Ecotoxicological Investigations and Mechanistic Studies in Non Human Biota

Effects on Aquatic Organisms

Impacts on Photosynthetic Organisms and Primary Producers

2,2',3,6'-Tetrabromodiphenyl ether (BDE-47) has been shown to negatively impact photosynthetic organisms, which form the base of most aquatic food webs. Studies on the marine diatom Skeletonema costatum revealed that exposure to BDE-47 at a concentration of 100 µg/L caused slight deformation of the cells. As the concentration increased, a separation of the pillar processes on the upper and lower epithelia was observed mdpi.com.

In the green microalga Chlorella sp., BDE-47 stress led to the inhibition of population growth, cell death, and programmed cell death nih.gov. The compound can induce damage to the photosynthetic process by stimulating the excessive production of reactive oxygen species (ROS) mdpi.com. Specifically, a 96-hour exposure of Chlorella sp. to BDE-47 resulted in significantly lower values for all photosynthetic (PS II) parameters compared to the control group, a phenomenon accompanied by oxidative stress mdpi.com. Further investigation into the toxic mechanisms revealed that photosynthetic damage, cell death, and cellular oxidative stress were the primary modes of BDE-47 toxicity to Chlorella sp. nih.gov. Cellular oxidative stress, in particular, played a significant role in mediating the other toxic effects nih.gov.

Similarly, in the marine diatom Phaeodactylum tricornutum, BDE-47 has been shown to inhibit photosynthetic efficiency, arrest cell division, and induce the production of hydrogen peroxide (H₂O₂) nih.gov. Exposure to BDE-47 can damage chloroplasts, reduce the oxygen evolution rate, alter the performance of photosystems, and stimulate ROS production in this species nih.gov.

The mangrove species Kandelia obovata also exhibits sensitivity to BDE-47. After a 60-day exposure to environmentally relevant levels, the photosynthetic capacity of K. obovata seedlings was inhibited. This was accompanied by a decrease in stomatal density and damage to the chloroplast ultrastructure in the leaves mdpi.comresearchgate.net. Transcriptome sequencing revealed that gene expression in photosynthesis-related pathways was predominantly suppressed in the leaves following BDE-47 exposure mdpi.comresearchgate.net. The toxic effects are thought to be exerted by inhibiting photosystem I activity and chlorophyll a/b-binding protein-related genes mdpi.comresearchgate.net.

Interactive Data Table: Effects of this compound on Photosynthetic Organisms

| Organism | Effect | Concentration | Duration |

|---|---|---|---|

| Skeletonema costatum | Slight cell deformation | 100 µg/L | Not Specified |

| Chlorella sp. | Inhibition of population growth, cell death | Not Specified | 96 hours |

| Chlorella sp. | Reduced photosynthetic (PS II) parameters | Not Specified | 96 hours |

| Phaeodactylum tricornutum | Inhibition of photosynthetic efficiency, cell division arrest | Not Specified | Not Specified |

Responses in Fish and Aquatic Invertebrates

The impacts of this compound (BDE-47) extend to higher trophic levels, affecting both fish and aquatic invertebrates. In the freshwater crustacean Daphnia magna, BDE-47 has been shown to depress reproductive output nih.gov.

Fish exhibit a range of responses to BDE-47 exposure. In zebrafish (Danio rerio), embryonic exposure to BDE-47 led to delayed hatching, reduced post-hatching growth, and an abnormal dorsal curvature of the body calpoly.edu. By 96 hours post-fertilization, larvae exposed to BDE-47 showed significant tachycardia, which progressed to atrioventricular block arrhythmias calpoly.edu. Chronic exposure of juvenile zebrafish to ecologically relevant levels of BDE-47 altered their locomotion behavior, with a negative correlation observed between tissue BDE-47 concentration and both total swimming distance and percent time active nih.gov.

Studies on adult female zebrafish have shown that exposure to high levels of BDE-47 reduced the condition factor and gonadosomatic index, and impaired the normal development and structure of oocytes nih.gov. In Nile tilapia (Oreochromis niloticus), oral exposure to BDE-47 at environmental concentrations was found to be toxic, affecting the hepatosomatic and gonadosomatic indices in females and the condition factor in both sexes researchgate.net.

The sea cucumber Apostichopus japonicus also demonstrates sensitivity to BDE-47. Behavioral studies revealed that the average and maximum velocity of movement decreased significantly after just one day of exposure to moderate and high concentrations of the compound researchgate.net.

Interactive Data Table: Effects of this compound on Fish and Aquatic Invertebrates

| Organism | Effect |

|---|---|

| Daphnia magna | Depressed reproductive output |

| Danio rerio (embryo/larvae) | Delayed hatching, reduced growth, cardiac arrhythmias |

| Danio rerio (juvenile) | Altered locomotion behavior |

| Danio rerio (adult female) | Reduced condition factor, impaired oocyte development |

| Oreochromis niloticus | Affected hepatosomatic and gonadosomatic indices |

Molecular and Cellular Mechanisms of Ecotoxicity (e.g., oxidative stress, endocrine disruption in wildlife, impaired metabolism)

The ecotoxicity of this compound (BDE-47) is underpinned by several molecular and cellular mechanisms, with oxidative stress and endocrine disruption being prominent.

Oxidative Stress: Exposure to BDE-47 can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. In the marine chlorophyte Chlorella sp., the antioxidant system was activated in response to both low and high BDE-47 treatments, but cellular oxidative stress was observed only at high concentrations nih.gov. In the marine mussel Mytilus galloprovincialis, exposure to environmentally realistic concentrations of BDE-47 strongly modulated oxidative stress and related patterns of gene expression nih.gov. Similarly, in adult female zebrafish, a dose-dependent elevation in superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels, biomarkers of oxidative stress, was recorded following BDE-47 exposure nih.gov. Studies on the Pacific cod (Gadus macrocephalus) have shown that BDE-47 can affect the activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) and cause DNA damage at high concentrations tandfonline.com.

Endocrine Disruption: BDE-47 is recognized as an endocrine-disrupting chemical (EDC), interfering with the normal hormone functions in wildlife doi.govwikipedia.org. In fish, PBDEs can disrupt thyroid hormone homeostasis through multiple pathways, including declines in circulating thyroid hormones and altered transcriptional regulation of genes involved in thyroid hormone production researchgate.net. In female zebrafish, exposure to BDE-47 resulted in significantly decreased levels of the steroid hormones follicle-stimulating hormone (FSH), luteinizing hormone (LH), testosterone (T), and 17β-estradiol (E2) nih.gov. This exposure also altered the transcription levels of genes along the hypothalamic-pituitary-gonad (HPG) axis nih.gov. In Nile tilapia, BDE-47 exposure led to decreased levels of estradiol researchgate.net. The ability of BDE-47 to disrupt endocrine systems poses a significant threat to the reproductive health of aquatic organisms.

Impaired Metabolism and Other Cellular Effects: BDE-47 can also impair metabolic processes. In the sea cucumber Apostichopus japonicus, exposure to BDE-47 led to alterations in the levels of 55 metabolites in the longitudinal muscle, indicating drastic physiological effects researchgate.net. In algae, BDE-47 can cause damage to chloroplasts and mitochondrial membranes mdpi.com. Furthermore, studies have shown that BDE-47 can induce DNA damage tandfonline.com.

Effects on Terrestrial Ecosystem Components

Impact on Soil Microbiota and Invertebrates

The influence of this compound (BDE-47) extends to terrestrial ecosystems, affecting soil organisms that are crucial for soil health and nutrient cycling. Research has shown that the addition of BDE-47 to soil can significantly affect the bacterial community composition, having a stronger influence on bacteria than on fungi during composting processes nih.gov. While the degradation rate of BDE-47 can be enhanced in agricultural waste-composting piles, its presence still alters the microbial landscape nih.gov.

Studies on the joint exposure of decabromodiphenyl ether (BDE-209) and tetrabromobisphenol A (TBBPA), another brominated flame retardant, have demonstrated that soil bacterial diversity generally declines with increasing concentrations of these chemicals, with moderate and high doses causing inhibitory effects nih.govresearchgate.net. This suggests that brominated flame retardants as a class can have detrimental effects on soil microbial communities.

Soil invertebrates, such as the earthworm Eisenia fetida, are also susceptible to the effects of PBDEs. Earthworms have been shown to accumulate PBDEs from various sources in the soil, including biosolids and polyurethane foam microparticles acs.org. In a study involving joint exposure to BDE-209 and lead (Pb), another common contaminant at e-waste recycling sites, it was found that increasing concentrations of Pb resulted in a gradual increase in DNA damage in earthworms. The addition of BDE-209 was observed to reduce this damage, indicating an antagonistic interaction between the two chemicals in this specific context nih.gov.

Observed Effects on Terrestrial Vertebrate Wildlife

While much of the research on the ecotoxicology of BDE-47 has focused on aquatic environments, there is evidence to suggest that terrestrial vertebrate wildlife is also at risk. The bioaccumulative nature of PBDEs means they can move up the food chain, potentially reaching high concentrations in top predators.

Laboratory studies on rodents have provided insights into the potential effects on terrestrial vertebrates. Exposure of mice to BDE-85, a related pentabromodiphenyl ether, resulted in a significant disruption in the oxidant/antioxidant equilibrium in the liver and brain tissues, leading to oxidative stress nih.gov. In rats, exposure to BDE-85 caused a significant reduction in nerve conduction velocity and compound action potential amplitudes in the sciatic nerve, indicating physiological damage nih.gov. Although these studies were not conducted on BDE-47 specifically, they highlight the potential for PBDEs to cause oxidative stress and neurotoxicity in terrestrial vertebrates. Given that PBDEs have been detected in a wide range of wildlife, including birds and mammals, there is concern that these compounds could be having similar adverse effects in natural populations calpoly.edu.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Ecotoxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or, in the context of ecotoxicology, its toxic effects on various organisms. These models are instrumental in predicting the potential environmental hazards of chemicals, such as this compound (BDE-51), thereby reducing the need for extensive and ethically complex animal testing uninsubria.it. The development and validation of robust QSAR models are guided by principles established by the Organization for Economic Co-operation and Development (OECD), ensuring their reliability for regulatory purposes uninsubria.it.

For polybrominated diphenyl ethers (PBDEs), including BDE-51, QSAR models have been developed to predict a range of ecotoxicological endpoints. These models are particularly valuable for this class of compounds due to the large number of congeners (209 in total), for which experimental data is often scarce uninsubria.it. Research in this area has focused on predicting properties relevant to environmental fate and toxicity, such as binding affinity to the aryl hydrocarbon receptor (AhR), which is a key initiating event for dioxin-like toxicity.

One notable study developed three-dimensional QSAR (3D-QSAR) models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), based on the AhR relative binding affinities of 18 PBDE congeners. These models demonstrated satisfactory predictive capabilities, with cross-validation R² values of 0.580 for CoMFA and 0.680 for CoMSIA. The findings highlighted that the nonplanar conformation of PBDEs and the electrostatic index were primary factors influencing their binding affinity. Subsequently, these validated models were employed to predict the binding affinities of 46 other PBDE congeners for which experimental data were not available.

While specific QSAR models and their detailed parameters for this compound are not extensively reported in readily available literature, the established models for the broader PBDE class provide a framework for estimating its potential ecotoxicological effects. The predictive power of these models relies on molecular descriptors that quantify various aspects of the chemical structure.

Table 1: Key Molecular Descriptors in QSAR Models for PBDEs

| Descriptor Category | Specific Descriptor Example | Relevance to Ecotoxicity Prediction |

| Electronic | Electrostatic potential | Influences interactions with biological receptors like the AhR. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule within a receptor's binding site. |

| Topological | Connectivity indices | Describes the branching and arrangement of atoms within the molecule. |

| Quantum-Chemical | HOMO/LUMO energies | Relates to the reactivity and stability of the molecule. |

The validation of QSAR models is a critical step to ensure the accuracy and reliability of their predictions. This process typically involves both internal and external validation techniques.

Table 2: Common Validation Parameters for QSAR Models

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation (e.g., leave-one-out). | > 0.5 |

| R²_pred (Predictive R² for external set) | Measures the predictive performance of the model on an external set of compounds not used in model development. | > 0.5 |

| RMSE (Root Mean Square Error) | Indicates the standard deviation of the residuals (prediction errors). | As low as possible |

The application of such validated QSAR models allows for the prioritization of PBDE congeners, including this compound, for further experimental investigation and risk assessment. By predicting their potential for adverse effects, these in silico methods contribute to a more efficient and targeted approach to environmental protection.

Advanced Analytical Methodologies for Environmental Monitoring

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and one of the most critical stages in the analysis of BDE-68 is the sample preparation and extraction. The primary goal is to isolate the analyte from the complex sample matrix while minimizing loss and contamination. The choice of extraction technique is highly dependent on the nature of the sample.

Matrix-Specific Considerations (e.g., water, sediment, soil, biota)

The approach to extracting BDE-68 varies significantly across different environmental media due to their distinct physical and chemical properties.

Water: For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique. This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the BDE-68 and other organic compounds. The analytes are then eluted from the cartridge with a small volume of an organic solvent.

Sediment and Soil: The analysis of BDE-68 in solid matrices like sediment and soil typically requires more rigorous extraction methods. Soxhlet extraction, a classical and robust technique, is frequently used. thermofisher.com This method involves continuous extraction of the sample with a solvent, such as toluene, over an extended period to ensure the complete transfer of the analyte from the sample to the solvent. thermofisher.com Pressurized liquid extraction (PLE) is a more modern and faster alternative that utilizes elevated temperatures and pressures to enhance extraction efficiency. eurl-pops.eu

Biota: Analyzing biological tissues for BDE-68 presents the added challenge of high lipid content, which can interfere with the analysis. The extraction process for biota often begins with homogenization of the tissue followed by extraction with organic solvents. A crucial subsequent step is the removal of lipids, which is essential for obtaining clean extracts. For instance, in the analysis of fish tissue, a common procedure involves spiking the sample with a labeled extraction standard, followed by extraction and a clean-up process that includes fat determination. nih.govnih.gov

Cleanup Procedures for Interfering Compounds

Following extraction, the resulting sample extract often contains a variety of co-extracted compounds that can interfere with the chromatographic analysis and detection of BDE-68. Therefore, a cleanup step is indispensable to remove these interferences.

A multi-step cleanup approach is often necessary to achieve the required level of purity. This can involve techniques such as:

Acid Treatment: Shaking the extract with concentrated sulfuric acid is a common method to remove lipids and other oxidizable organic matter. nih.gov

Column Chromatography: This is a widely used technique for separating the analyte of interest from interfering compounds based on their different affinities for a stationary phase packed in a column. Basic alumina (B75360) is frequently used as the stationary phase for purifying PBDE extracts. thermofisher.com Elution with a solvent mixture, such as n-hexane and dichloromethane, allows for the separation of BDE-68 from other compounds. thermofisher.com

Interfering compounds of particular concern in PBDE analysis include:

Polychlorinated biphenyls (PCBs): Certain PCB congeners can co-elute with PBDEs and have similar mass spectral fragmentation patterns, potentially leading to inaccurate quantification. nih.gov

Methoxylated PBDEs (MeO-BDEs): These naturally occurring compounds are often extracted along with PBDEs and can interfere with their analysis, especially when using less selective detection methods. nih.gov

Other brominated flame retardants: Compounds like polybrominated biphenyls (PBBs) and hexabromocyclododecanes (HBCDDs) can also co-elute and interfere with PBDE analysis. nih.gov

Chromatographic Separation and Detection Technologies

The instrumental analysis of BDE-68 relies on the powerful combination of chromatography for separation and mass spectrometry for detection and quantification.

High-Resolution Gas Chromatography (HRGC) Applications

High-Resolution Gas Chromatography (HRGC) is the cornerstone for separating BDE-68 from other PBDE congeners and potential interfering compounds present in the cleaned-up extract. researchgate.netoup.com The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically helium) and a liquid stationary phase coated on the inner wall of a long, narrow capillary column. epa.govnih.gov

Specialized capillary columns, such as the Rtx-1614 and SLB-5ms, have been developed to provide excellent separation of PBDE congeners. epa.govnih.govresearchgate.netsigmaaldrich.com The choice of column and the optimization of the GC oven temperature program are critical for achieving the necessary resolution, especially for separating closely eluting isomers. nih.gov For example, a well-defined analytical method is crucial for efficiently monitoring PBDEs and includes high-quality standards and an effective separation and detection technique, which is often GC-MS or GC-ECD. sigmaaldrich.com

Mass Spectrometry (MS) Techniques (e.g., HRMS, Orbitrap MS)

Mass Spectrometry (MS) is the preferred detection method for BDE-68 due to its high sensitivity and selectivity. thermofisher.comlabrulez.com When coupled with HRGC, it provides a robust analytical system for the unambiguous identification and quantification of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.govoup.comresearchgate.net This high mass accuracy allows for the differentiation of BDE-68 from interfering compounds that may have the same nominal mass but a different elemental composition. nih.gov This is particularly important for distinguishing PBDEs from co-eluting PCBs. nih.gov HRMS is considered the gold standard for PBDE analysis in environmental samples due to its superior sensitivity and selectivity. nih.gov

Orbitrap MS: Orbitrap mass spectrometry is a type of high-resolution mass spectrometry that has gained prominence for the analysis of PBDEs. thermofisher.comthermofisher.com It offers excellent mass accuracy and high resolving power, enabling the confident identification and quantification of BDE-68 even in complex matrices. thermofisher.comthermofisher.com Studies have demonstrated the utility of GC-Orbitrap MS for the routine quantification of PBDEs in various environmental samples, highlighting its ability to increase sample throughput and laboratory productivity. thermofisher.comthermofisher.com

Tandem Mass Spectrometry (MS/MS): Triple quadrupole mass spectrometers (GC-MS/MS) operated in selected reaction monitoring (SRM) mode offer an alternative with high selectivity and sensitivity. nih.govthermofisher.com This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly reduces background noise and matrix interferences. thermofisher.com

The following table provides an overview of the instrumental parameters often used in the GC-MS analysis of PBDEs.

| Parameter | Typical Setting | Reference |

| Gas Chromatograph | Agilent 7890B or similar | nih.gov |

| Autosampler | Agilent 7693 or similar | nih.gov |

| Injection Mode | Multi-mode inlet (MMI) in solvent vent mode | nih.gov |

| Injection Volume | 1-5 µL | nih.govnih.gov |

| Inlet Temperature Program | Initial 70°C, ramp to 325°C | nih.gov |

| Capillary Column | ZB-Semivolatiles (20 m x 0.18 mm, 0.18 µm film) or similar | nih.gov |

| Carrier Gas | Helium at a constant flow of 1.4 mL/min | nih.gov |

| Oven Temperature Program | Initial 70°C, ramp to 240°C, then to 320°C | nih.gov |

| Mass Spectrometer | Agilent 7010B triple-quadrupole or high-resolution MS | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Ion Source Temperature | 280°C | nih.gov |

| Transfer Line Temperature | 300°C | nih.gov |

Isotope Dilution and Internal Standard Quantification

To ensure the accuracy and reliability of the quantitative results, isotope dilution mass spectrometry (IDMS) is the most widely accepted and robust quantification method for BDE-68. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled BDE-68) to the sample at the beginning of the analytical procedure. eurl-pops.eunih.govnih.govisotope.com

This isotope-labeled internal standard behaves chemically and physically almost identically to the native BDE-68 throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to its labeled internal standard in the final extract, any losses of the analyte during sample preparation can be accurately corrected for. This approach compensates for matrix effects and variations in instrument response, leading to highly precise and accurate quantification. nih.gov

In addition to the isotope-labeled internal standards, a recovery (or syringe) standard, such as ¹³C-labeled BDE-100, is often added to the final extract just before injection into the GC-MS system. nih.gov This allows for the monitoring of the instrument's performance and the injection volume.

Fluorinated PBDE congeners are also utilized as cost-effective internal standards that elute near the native compounds and are compatible with a wide range of analytical techniques. accustandard.com

Challenges and Innovations in Congener-Specific Quantification

The accurate measurement of individual PBDE congeners, including 2,2',3,6'-Tetrabromodiphenyl ether (BDE-45), from complex environmental samples is a significant analytical challenge. These challenges stem from the structural similarity of the congeners and their presence at trace levels in the environment.

Challenges in Quantification:

A primary difficulty in congener-specific analysis is the chromatographic co-elution of different PBDE congeners. caymanchem.com Due to the large number of possible isomers, it is difficult to achieve complete separation of all congeners on a single gas chromatography (GC) column. For instance, studies have shown that a significant number of the 126 tested PBDE congeners co-eluted on various commonly used GC columns. caymanchem.com This is particularly problematic for tetrabromodiphenyl ethers, where multiple isomers have very similar retention times. The co-elution of BDE-49 (2,2',4,5'-Tetrabromodiphenyl ether) and BDE-71 (2,3',4',6-Tetrabromodiphenyl ether) is a well-known example of a "critical pair" that is challenging to resolve. chemicalbook.com Such co-elutions can lead to overestimation of the concentration of the target analyte if the detection method is not sufficiently selective. caymanchem.com

Another significant hurdle is the lack of certified reference materials (CRMs) and analytical standards for all 209 PBDE congeners. caymanchem.com While standards for the most prevalent congeners found in commercial mixtures are available, many others, including some that may be formed through environmental degradation processes, are not. caymanchem.com The absence of these standards makes the unambiguous identification and accurate quantification of these congeners difficult.

Furthermore, the analysis of higher brominated congeners presents its own set of difficulties, including their low volatility and potential for thermal degradation in the GC injector and column. epa.gov Interference from other halogenated compounds present in the sample matrix, such as polychlorinated biphenyls (PCBs) or naturally occurring brominated compounds, can also complicate the analysis, especially when using less selective detection methods like electron capture detection (ECD). caymanchem.com

Innovations in Analytical Techniques:

To address these challenges, significant advancements have been made in analytical methodologies. The development of high-resolution gas chromatography (HRGC) with a variety of capillary columns with different stationary phases has improved the separation of complex PBDE mixtures. accustandard.com By using multiple columns with different selectivities, analysts can resolve many of the co-eluting congeners.

The most significant innovations, however, have been in the area of detection. The use of high-resolution mass spectrometry (HRMS) , such as in GC-Orbitrap MS systems, offers high mass accuracy and resolving power. chemicalbook.com This allows for the differentiation of target analytes from co-eluting interferences based on their exact mass, significantly improving the reliability of quantification. chemicalbook.com For example, the excellent chromatographic resolution of the critical pair BDE-49 and BDE-71 has been demonstrated using this technology. chemicalbook.com

Another powerful technique is gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) . This method provides exceptional sensitivity for bromine detection, resulting in very low detection limits for PBDE congeners, often superior to traditional GC-MS methods. nih.gov Tandem mass spectrometry (GC-MS/MS) is another innovation that enhances selectivity by monitoring specific fragmentation patterns of the target congeners, thereby reducing the impact of matrix interferences. caymanchem.com

Table 1: Examples of Co-eluting PBDE Congeners on Selected GC Columns

| GC Column Phase | Co-eluting Congener Pair/Group | Reference |

|---|---|---|

| DB-5 | BDE-154 and BB-153 (2,2',4,4',5,5'-hexabromobiphenyl) | caymanchem.com |

| DB-1, HT-5, HT-8, CP-Sil 19 | BDE-28 and BDE-33 | accustandard.com |

| General (unspecified) | BDE-49 and BDE-71 (Critical Pair) | chemicalbook.com |

| General (unspecified) | BDE-99 and TBB (2,4,6-tribromobiphenyl) | epa.gov |

Environmental Monitoring Programs and Data Quality Control

Given the persistence, bioaccumulation, and potential toxicity of PBDEs, numerous environmental monitoring programs have been established worldwide to assess their levels and trends in the environment and in human populations. These programs are essential for understanding exposure pathways, evaluating the effectiveness of regulations, and protecting human and ecological health.

Monitoring Programs:

Environmental monitoring of PBDEs encompasses a wide range of sample types. In humans, PBDEs are frequently measured in blood serum and breast milk. wikipedia.org Environmental compartments that are routinely monitored include air, water, sediment, soil, and sewage sludge. accustandard.com Biota, such as fish and marine mammals, are also important indicators of PBDE contamination and bioaccumulation in food webs. accustandard.com

In the United States, the Environmental Protection Agency (EPA) has developed standardized methods for the analysis of PBDEs. For example, EPA Method 1614 provides a protocol for the determination of PBDE congeners in water, soil, sediment, and tissue by HRGC/HRMS. This method specifically targets several key congeners for monitoring. The National Health and Nutrition Examination Survey (NHANES) in the U.S. has also included the measurement of several PBDE congeners in human blood serum, providing valuable data on population exposure. wikipedia.org

In Europe, the Water Framework Directive has identified PBDEs as priority hazardous substances, leading to their inclusion in monitoring programs across the member states. The Helsinki Commission (HELCOM) also monitors PBDEs in the Baltic Sea environment as an indicator of good environmental status.

Data Quality Control:

To ensure the reliability and comparability of data generated by these diverse monitoring programs, stringent quality assurance and quality control (QA/QC) procedures are essential. A cornerstone of this is the use of analytical standards and certified reference materials (CRMs) .

The availability of pure, well-characterized analytical standards for individual congeners is critical for the accurate calibration of analytical instruments. Companies like AccuStandard provide certified solutions of specific congeners, such as this compound (BDE-45). The use of isotopically labeled internal standards (e.g., ¹³C-labeled congeners) is also a standard practice to correct for variations in sample preparation and instrument response.

CRMs are materials with well-characterized concentrations of target analytes in a matrix similar to the samples being analyzed (e.g., sediment, fish tissue). nih.gov Analysis of CRMs alongside environmental samples allows laboratories to validate their analytical methods and demonstrate the accuracy of their results. nih.gov

Table 2: Example Concentrations of Selected Tetrabromodiphenyl Ether Congeners in Environmental Samples

| Congener | Sample Matrix | Location | Concentration Range (ng/g dry weight) | Reference |

|---|---|---|---|---|

| BDE-47 | Sewage Sludge (Industrial) | Korea | Found at relatively high levels after BDE-209 | (Congener-specific accumulation... 2014) |

| BDE-47 | Sewage Sludge (Domestic) | Korea | Found at relatively high levels after BDE-209 | (Congener-specific accumulation... 2014) |

| Total PBDEs (tri- to deca-BDEs) | Sediment | Lake Ontario Tributaries, Canada | ~12,000 to 430,000 | (Polybrominated diphenyl ethers... 2006) |

| BDE-47 | Sediment | Lake Ontario Tributaries, Canada | Predominant congener along with BDE-99 and BDE-209 | (Polybrominated diphenyl ethers... 2006) |

Environmental Management and Remediation Strategies for Contaminated Ecosystems

Remediation Techniques for Tetrabromodiphenyl Ether Contamination

Remediation of sites contaminated with tetrabromodiphenyl ethers and other PBDEs can be approached through biological and physicochemical methods. These techniques aim to either degrade the contaminants into less harmful substances or remove them from the environment.

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to break down or sequester environmental pollutants. It is often considered a more cost-effective and less disruptive alternative to traditional remediation methods.

Microbial Degradation:

Microbial remediation is a promising technique for cleaning up PBDE-contaminated soil and sediment. aloki.hu This process relies on the ability of certain microorganisms to use these compounds as a source of energy or to co-metabolize them in the presence of other substrates. nih.gov Anaerobic microbial degradation has shown particular promise for the debromination of PBDEs. For instance, studies have demonstrated that anaerobic bacteria can reductively degrade 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a compound structurally similar to BDE-49, producing less brominated and less toxic congeners. nih.gov Enriched cultures containing Dehalococcoides species have been shown to degrade BDE-47, with Acetobacterium sp. potentially playing a significant role in this process. nih.gov The degradation rates, however, can be influenced by the initial concentration of the contaminant, with higher concentrations potentially inhibiting microbial activity. nih.gov

The effectiveness of microbial degradation can be enhanced through bioaugmentation, which involves the introduction of specific microbial strains with known degradative capabilities to a contaminated site. For example, Bacillus laterospora has been shown to promote the degradation of BDE-47 in soil. aloki.hu Another approach is biostimulation, where the growth and activity of indigenous degrading microorganisms are stimulated by adding nutrients or electron donors. researchgate.net Research on the anaerobic debromination of decabromodiphenyl ether (BDE-209) in sediment microcosms revealed that biostimulation resulted in a higher reduction of BDE-209 compared to bioaugmentation and natural attenuation. researchgate.net

Interactive Data Table: Microbial Degradation of BDE-47

| Microbial Species/Culture | Condition | Substrate(s) | Degradation Products | Key Findings |

| Enriched cultures (6M6B and T2) with Dehalococcoides | Anaerobic | BDE-47 | BDE-17, BDE-4 | Acetobacterium sp. showed a good correlation with BDE-47 degradation. nih.gov |

| Bacillus laterospora | Simulated soil environment | BDE-47 | Not specified | Addition of the free degrading strain promoted the degradation of BDE-47 at a rate of 39.77%. aloki.hu |

| Pseudomonas aeruginosa | Liquid medium with Cr(VI) | BDE-47 | Not specified | Low concentrations of Cr(VI) accelerated BDE-47 degradation. nih.gov |

Phytoremediation:

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. While research specifically on the phytoremediation of BDE-49 is limited, studies on other PBDEs suggest its potential. Plants can absorb PBDEs from the soil and water through their roots and translocate them to other parts of the plant. Some plants may also possess enzymatic systems capable of degrading these compounds. For example, the microalga Chlorella pyrenoidosa has shown the potential to act as a bioremediator for wastewater containing PBDEs. researchgate.net

Advanced physicochemical treatment methods offer alternative and sometimes more rapid solutions for the remediation of PBDE-contaminated media. These technologies often involve chemical reactions to break down the contaminant or physical processes to separate it from the environmental matrix.

Debromination Technologies:

Reductive debromination is a key process in breaking down PBDEs. This can be achieved through various chemical and catalytic methods. One promising strategy involves the use of noble-metal-free catalysts. For example, a Cu/TiO2 composite has been shown to achieve ultrarapid and deep debromination of BDE-47 under mild conditions when used with hydrazine hydrate as a reducing agent. acs.org This method resulted in 100% degradation removal and an 87.7% debromination efficiency in just 3 seconds. acs.org

Another approach utilizes zero-valent iron (ZVI) to activate persulfate, generating powerful radicals that can degrade PBDEs. Ball milling of ZVI has been shown to enhance its reactivity, leading to a significant increase in the removal of BDE-209 from soil. nih.gov The primary reactive species in this system are hydroxyl and sulfate radicals. nih.gov

Other Physicochemical Methods:

Other physicochemical treatment processes that can be applied to remediate contaminated water and soil include:

Adsorption: Using materials with a high surface area, such as activated carbon or biochar, to bind and remove PBDEs from water or soil.

Chemical Oxidation: Employing strong oxidizing agents like ozone or permanganate to break down PBDEs.

Photocatalysis: Using a catalyst, such as titanium dioxide (TiO2), and light to generate reactive oxygen species that degrade contaminants. The combination of photocatalysis with microbial degradation in immobilized beads has been explored for the decomposition of BDE-209. mdpi.com

Thermal Desorption: Heating contaminated soil to volatilize the PBDEs, which are then captured and treated.

These advanced methods can be highly effective but may also be more costly and energy-intensive than bioremediation approaches. The choice of remediation strategy often depends on the specific site conditions, concentration of the contaminant, and regulatory requirements.

Waste Management Strategies for PBDE-Containing Materials

The widespread use of PBDEs in consumer products has resulted in a significant stock of materials that will eventually become waste. Proper management of this waste is crucial to prevent further environmental contamination.

Environmentally sound disposal of PBDE-containing waste aims to minimize the release of these persistent organic pollutants into the environment. Some of the key practices include:

High-Temperature Incineration: Incineration at temperatures typically above 850°C with a sufficient residence time is considered an effective method for destroying PBDEs. However, it is crucial to ensure complete combustion to prevent the formation of toxic byproducts such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).

Cement Kiln Co-processing: This method involves using waste materials as a source of energy and raw materials in cement production. The high temperatures and long residence times in cement kilns can effectively destroy PBDEs.

Vitrification: This process involves melting the contaminated material at high temperatures to form a stable, glass-like solid that immobilizes the contaminants.

Landfilling of PBDE-containing waste is generally not recommended as it can lead to the long-term release of these compounds into the environment through leachate and landfill gas.

Recycling of materials containing PBDEs, particularly plastics from electronic waste (e-waste), presents a significant challenge. The presence of these flame retardants can contaminate recycled products and lead to their continued presence in the consumer market and the environment.

Effective management of recycled materials includes:

Source Separation: Separating PBDE-containing plastics from other plastics at the source is the most effective way to prevent contamination of the recycling stream.

Advanced Sorting Technologies: Utilizing technologies such as X-ray fluorescence (XRF) or Fourier-transform infrared (FTIR) spectroscopy to identify and separate plastics containing brominated flame retardants.

Decontamination of Recycled Plastics: Research is ongoing into methods to remove PBDEs from recycled plastics, such as solvent extraction or thermal treatment.

International Conventions and National Regulatory Frameworks for Environmental Protection

Recognizing the significant risks posed by PBDEs to human health and the environment, several international conventions and national regulatory bodies have taken action to restrict or eliminate their production and use.

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. Several PBDE congeners, including those found in the commercial penta- and octa-BDE mixtures, have been listed under the Stockholm Convention for elimination or restriction.

Many countries have implemented national regulations that go beyond the requirements of the Stockholm Convention. These regulations often include:

Bans on production and use: Prohibiting the manufacturing and application of specific PBDE congeners or commercial mixtures.

Restrictions on import and export: Controlling the transboundary movement of PBDE-containing products.

Establishment of environmental quality standards: Setting maximum permissible levels of PBDEs in various environmental media such as water, soil, and sediment.

Regulations for waste management: Specifying requirements for the environmentally sound disposal of PBDE-containing waste.

These international and national efforts are crucial for reducing the environmental burden of PBDEs and protecting ecosystems from their harmful effects.

Current Research Gaps and Future Directions in 2,2 ,3,6 Tetrabromodiphenyl Ether Research

Identified Knowledge Gaps in Environmental Behavior and Impact

A fundamental challenge in assessing the environmental risk of BDE-51 is the profound lack of data regarding its fate, transport, and effects in various environmental compartments. Unlike its extensively studied isomer BDE-47, specific empirical data on the persistence, bioaccumulation, and toxicity of BDE-51 are scarce.

The environmental fate of PBDEs is complex, involving processes such as photodegradation, microbial degradation, and partitioning between air, water, soil, and sediment. nih.gov While studies have investigated these processes for major PBDEs, nih.gov the specific pathways and rates for BDE-51 are largely unknown. Its potential for long-range environmental transport and the identity of its transformation products remain uncharacterized. This lack of information hinders the development of accurate environmental fate models for this specific congener.

Furthermore, the bioaccumulation potential and toxicological impact of BDE-51 are significant areas of uncertainty. For other PBDEs, concerns exist regarding their neurotoxicity, endocrine disruption, and developmental effects. nih.govmdpi.com However, dedicated studies to determine the specific toxicological profile of BDE-51 are conspicuously absent from the current body of scientific literature. Without this crucial data, it is impossible to ascertain the potential impact of BDE-51 on ecosystems and human health.

Table 1: Key Knowledge Gaps in the Environmental Behavior and Impact of 2,2',3,6'-Tetrabromodiphenyl Ether (BDE-51)

| Area of Uncertainty | Specific Knowledge Gap | Implication |

|---|---|---|

| Environmental Fate and Transport | - Photodegradation rates and pathways

| Inability to model and predict environmental concentrations and persistence. |

| Bioaccumulation | - Bioconcentration factors (BCF) in aquatic organisms

| Uncertainty about the potential for BDE-51 to accumulate in organisms to harmful levels. |

| Ecotoxicity | - Acute and chronic toxicity to a range of species (aquatic and terrestrial)

| Inability to establish safe environmental concentration limits. |

Emerging Analytical Challenges and Methodological Advancements

The accurate detection and quantification of individual PBDE congeners in complex environmental matrices present a significant analytical challenge. The co-elution of isomers during chromatographic analysis is a well-documented problem that can lead to inaccurate quantification. researchgate.net This is particularly relevant for less abundant congeners like BDE-51, which may be masked by the presence of more dominant isomers.

Standard analytical methods often require extensive sample preparation, including extraction, cleanup, and fractionation, to isolate the target analytes from interfering substances. researchgate.net The development of methods with sufficient selectivity and sensitivity for BDE-51 is a critical need.

Recent advancements in analytical instrumentation, however, offer potential solutions to these challenges. High-resolution mass spectrometry (HRMS) provides greater mass accuracy, aiding in the differentiation of compounds with the same nominal mass. Furthermore, multidimensional chromatography techniques can enhance the separation of complex isomeric mixtures. The application of advanced techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) has shown promise for the separation of structural isomers of PBDE metabolites, which could be adapted for the analysis of BDE-51 itself. nih.gov These methodological advancements are crucial for generating the reliable data needed to fill the knowledge gaps in the environmental occurrence and fate of BDE-51.

Priorities for Future Ecological Risk Assessment and Management Studies

A comprehensive ecological risk assessment for BDE-51 is currently impossible due to the lack of fundamental data. Therefore, the primary priority for future research is to generate this essential information. A structured approach is needed to systematically address the identified knowledge gaps.

The initial focus should be on determining the fundamental physicochemical properties of BDE-51, which govern its environmental behavior. Subsequent research should investigate its persistence and degradation in different environmental media. Ecotoxicological studies are also a high priority, and these should encompass a range of organisms from different trophic levels to assess potential food web effects.

Once sufficient data on the environmental fate and toxicity of BDE-51 are available, a formal ecological risk assessment can be conducted. epa.gov This would involve comparing predicted or measured environmental concentrations with established no-effect concentrations to determine the potential for adverse ecological impacts. Ultimately, this information will be vital for informing any potential risk management strategies, should they be deemed necessary.

Table 2: Research Priorities for this compound (BDE-51)

| Priority Level | Research Area | Specific Objective |

|---|---|---|

| High | Analytical Method Development | Establish and validate sensitive and selective analytical methods for the quantification of BDE-51 in various environmental matrices (water, soil, sediment, biota). |

| High | Ecotoxicology | Conduct standardized acute and chronic toxicity tests on representative aquatic and terrestrial organisms to determine key toxicological endpoints. |

| Medium | Environmental Fate | Perform laboratory and field studies to determine the degradation rates and pathways of BDE-51 and to measure its partitioning behavior. |

| Medium | Environmental Monitoring | Analyze archived and new environmental samples to determine the occurrence and concentration levels of BDE-51 in the environment. |

| Low | Risk Assessment and Management | Utilize the generated data to conduct a comprehensive ecological risk assessment and to inform potential management decisions. |

Q & A

Q. Advanced

- Dosing windows : Neonatal exposure (postnatal days 3–10 in mice) mimics critical neurodevelopmental periods.

- Behavioral endpoints : Open-field tests for hyperactivity, Morris water maze for spatial memory.

- Molecular targets : Cholinergic receptors (e.g., Chrna7) and synaptic proteins (e.g., Synaptophysin) via immunohistochemistry .

- Cohort size : ≥12 animals/group to detect 20% effect size with 80% power (α=0.05) .

How do hydroxylated metabolites of BDE-69 influence its toxicokinetics, and what analytical approaches are used to identify these metabolites?

Advanced

Hydroxylated metabolites (e.g., 5-OH-BDE-47) exhibit greater endocrine disruption than parent compounds. Methodologies:

- In vitro metabolism : Liver microsomes (rat/human) with NADPH cofactor, followed by solid-phase extraction (SPE) and LC-QTOF-MS.

- Isotopic labeling : -enriched standards to trace debromination pathways .

- Covalent binding assays : -BDE-69 to quantify adducts with glutathione or DNA .

What statistical approaches are recommended for analyzing contradictory trends in environmental concentrations versus human biomonitoring data for BDE-69?

Q. Advanced

- Time-series analysis : Joinpoint regression to identify inflection points in temporal trends (e.g., PBDEs in Swedish human milk increased 1972–1997 but plateaued post-2000) .

- Source apportionment : Principal component analysis (PCA) to differentiate congener patterns from commercial mixtures (pentaBDE vs. octaBDE) .

- Bayesian modeling : Integrate biomonitoring data with environmental reservoirs (sediment, air) to resolve bioaccumulation lag times .

What in silico tools are validated for predicting the physical-chemical properties of BDE-69, and how do they compare to empirical measurements?

Basic

EPI Suite’s KOWWIN and ACD/LogP predict log (6.8–7.1) and solubility (2.3–4.5 μg/L) for tetra-BDEs. These align with experimental data for BDE-47 (log =6.8) but underestimate vapor pressure by ~30% due to dipole interactions . COSMOtherm simulations improve accuracy by incorporating conformational flexibility and bromine electronegativity .

How can transcriptome-wide association studies (TWAS) uncover novel pathways affected by BDE-69 exposure?

Q. Advanced

- RNA-seq : Compare hepatic transcriptomes of exposed vs. control zebrafish, highlighting pathways like oxidative phosphorylation (KEGG:00190) and xenobiotic metabolism (GO:0006805).

- Network analysis : Weighted gene co-expression networks (WGCNA) to cluster genes (e.g., Cyp1a, Sod2) linked to mitochondrial dysfunction .

- CRISPR screening : Knockout miR-34a-5p in HepG2 cells to validate its role in BDE-47-induced mitophagy; applicable to BDE-69 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.